Cas no 461432-25-7 (Dapagliflozin Tetraacetate)

Dapagliflozin Tetraacetate is a key intermediate in the synthesis of Dapagliflozin, a selective SGLT2 inhibitor used in the treatment of type 2 diabetes. This tetraacetate derivative offers enhanced stability and solubility, facilitating efficient handling and storage during pharmaceutical manufacturing. Its high purity and well-characterized structure ensure consistent performance in downstream processes, reducing variability in final drug formulations. The compound’s compatibility with standard synthetic routes allows for streamlined scale-up, making it a reliable choice for industrial applications. Dapagliflozin Tetraacetate is rigorously tested to meet stringent quality standards, ensuring compliance with regulatory requirements for active pharmaceutical ingredient (API) production.
Dapagliflozin Tetraacetate structure
Dapagliflozin Tetraacetate structure
Product Name:Dapagliflozin Tetraacetate
CAS No:461432-25-7
MF:C29H33ClO10
MW:577.019328832626
MDL:MFCD22494949
CID:1024427
PubChem ID:10415783
Update Time:2025-05-19

Dapagliflozin Tetraacetate Chemical and Physical Properties

Names and Identifiers

    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • Dapagliflozin-A3
    • (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro....
    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)-phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • 2,3,4,6-tetra-O-acetyl-1-{4-chloro-3-[(4-ethyloxyphenyl)methyl]phenyl}-1-deoxy-beta-D-glucopyranose
    • 2,3,4,6-TETRA-O-ACETYL-1-{4-CHLORO-3-[(4-ETHYLOXYPHENYL)METHYL]PHENYL}-1-DEOXY-Β-D-GLUCOPYRANOSE
    • Dapagliflozin Tetraacetate
    • D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate, (1S)-
    • Acetyl Dapagliflozin
    • acetic acid (2R,3R,4R,5S,6S)-3,4,5-triacetoxy-6-[4-chloro-3-(4-ethoxy-benzyl)-phenyl]-tetrahydro-pyran-2-ylmethyl ester
    • acetic acid (2R,3R,4R,SS,6S)-3,4,5-triacetoxy-6-[4-chloro-3-{4-ethoxy-benzyl}-phenyl]-tetrahydro-pyran-2-ylmethyl ester
    • AK-94296
    • ANW-54287
    • CTK8B6767
    • KB-206467
    • SureCN208112
    • [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate
    • (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate
    • DKOQYKRDCDCNOR-ZCCUTQAASA-N
    • C29H33ClO10
    • 6348AB
    • D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate, (1S)- (9CI)
    • 2R,3R,4R,5S,6S)-2-(AcetoxyMethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • Dapagliflozin Tetraacetate ([(2R,3R,4R,5S,6S)-3,4,5-Triacetoxy-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-2-yl]methyl Acetate)
    • 461432-25-7
    • EC 930-010-9
    • CID 10415783
    • DS-17942
    • SCHEMBL208112
    • [(2R,3R,4R,5S,6S)-3,4,5-TRIS(ACETYLOXY)-6-{4-CHLORO-3-[(4-ETHOXYPHENYL)METHYL]PHENYL}OXAN-2-YL]METHYL ACETATE
    • DTXSID50439487
    • (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate;(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-3,4,5-triyl Triacetate
    • AKOS015999910
    • CS-0009472
    • (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-D-glucitol
    • A897845
    • (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(4-chloro-3-(4-ethoxybenzyl)phenyl)-D-glucitol
    • AC-30644
    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyltriacetate
    • Hydromorphone N-Oxide Hydrochloride; ([(2R,3R,4R,5S,6(S)-3,4,5-Triacetoxy-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydropyran-2-yl]methyl Acetate); (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol 2,3,4,6-tetraacetate; D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate, (1S)- (9CI)
    • F11505
    • MFCD22494949
    • AMY16480
    • D-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 2,3,4,6-tetraacetate, (1S)-
    • (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • W6U2NX4KDJ
    • MDL: MFCD22494949
    • Inchi: 1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1
    • InChI Key: DKOQYKRDCDCNOR-ZCCUTQAASA-N
    • SMILES: ClC1C=CC(=CC=1CC1C=CC(=CC=1)OCC)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 576.1762249g/mol
  • Monoisotopic Mass: 576.1762249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 14
  • Complexity: 873
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 124
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (7.5E-4 g/L) (25 ºC),

Dapagliflozin Tetraacetate Security Information

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:461432-25-7)Dapagliflozin Tetraacetate
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(CAS:461432-25-7)Dapagliflozin Tetraacetate
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(CAS:461432-25-7)2-氯-5-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖-1-基)-4'-乙氧基二苯甲烷
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Additional information on Dapagliflozin Tetraacetate

Dapagliflozin Tetraacetate: A Comprehensive Overview

Dapagliflozin Tetraacetate, also known by its CAS number 461432-25-7, is a significant compound in the field of pharmaceutical research. This compound has garnered attention due to its potential applications in the treatment of various metabolic disorders. The Dapagliflozin Tetraacetate structure is characterized by its unique chemical composition, which plays a pivotal role in its pharmacological properties.

Recent studies have highlighted the importance of Dapagliflozin Tetraacetate in the development of novel therapeutic agents. Researchers have focused on understanding its mechanism of action, particularly its ability to modulate key pathways involved in glucose metabolism. This has led to promising results in preclinical models, suggesting potential benefits for patients with type 2 diabetes mellitus.

The synthesis of Dapagliflozin Tetraacetate involves advanced chemical techniques, ensuring high purity and stability. Its chemical structure, as defined by the CAS number 461432-25-7, is critical in determining its pharmacokinetic properties. Studies have shown that this compound exhibits favorable bioavailability, making it a viable candidate for oral administration.

One of the most exciting developments in the research of Dapagliflozin Tetraacetate is its potential to address unmet medical needs in metabolic diseases. Clinical trials have demonstrated its efficacy in reducing hyperglycemia and improving insulin sensitivity. These findings have been corroborated by recent publications in leading medical journals, underscoring the compound's therapeutic potential.

In addition to its direct effects on glucose metabolism, Dapagliflozin Tetraacetate has also shown promise in mitigating complications associated with diabetes, such as cardiovascular diseases. This dual action makes it a versatile candidate for comprehensive disease management.

The future of Dapagliflozin Tetraacetate looks bright, with ongoing research exploring its long-term safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a marketable drug.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:461432-25-7)Dapagliflozin Tetraacetate
sfd16214
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:461432-25-7)Dapagliflozin Tetraacetate
A897845
Purity:99%/99%
Quantity:25g/100g
Price ($):198.0/540.0
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